1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene
Description
Properties
Molecular Formula |
C7H2F4I2S |
|---|---|
Molecular Weight |
447.96 g/mol |
IUPAC Name |
5-fluoro-1,3-diiodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-4(12)6(5(13)2-3)14-7(9,10)11/h1-2H |
InChI Key |
NQZUCWYDPQYMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)SC(F)(F)F)I)F |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metalation (DoM) Approaches
Directed ortho-metalation (DoM) serves as the cornerstone for introducing iodine atoms at the 1- and 3-positions of fluorinated benzene precursors. Starting with 5-fluoro-2-(trifluoromethylthio)benzene, sequential deprotonation using n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF) generates a dianionic intermediate, which reacts with iodine (I₂) to install iodines at the activated positions. This method achieves 85–90% regioselectivity when conducted under strictly anhydrous conditions, as residual moisture leads to protonation and loss of metalation efficiency.
Key Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | -78°C | Minimizes side reactions |
| n-BuLi Equivalents | 2.2 eq | Ensures complete deprotonation |
| Iodine Stoichiometry | 2.5 eq | Compensates for iodine volatility |
Electrophilic Aromatic Iodination
Alternative iodination employs iodine monochloride (ICl) in acetic acid at 60°C. This electrophilic substitution leverages the electron-withdrawing nature of the -SCF₃ group to direct iodination to the meta positions relative to fluorine. While this method offers simplicity, competing para-iodination reduces regioselectivity to 70–75%, necessitating chromatographic purification.
Introduction of the Trifluoromethylthio Group
Copper-Mediated Coupling
The installation of -SCF₃ typically follows iodination to prevent side reactions. Copper(I) thiophenolate (CuSCF₃), generated in situ from (CF₃S)₂ and CuI in dimethylformamide (DMF), reacts with the diiodo intermediate at 80°C. This Ullmann-type coupling achieves 78–82% conversion within 12 hours, with residual starting material recyclable via distillation.
Reaction Optimization
Radical Trifluoromethylthiolation
Emerging methods utilize photoredox catalysis with Ru(bpy)₃²⁺ under blue LED irradiation. The -SCF₃ radical, generated from AgSCF₃, adds to the aromatic ring with 65% efficiency. While promising for mild conditions, scalability remains limited by catalyst cost.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance heat transfer and mixing. A representative setup:
- Iodination Module : DoM with n-BuLi and I₂ in THF at -78°C (residence time: 5 min).
- Coupling Module : CuSCF₃/DMF slurry at 80°C (residence time: 30 min).
- Purification Module : Thin-film distillation removes DMF and unreacted iodine.
This configuration achieves 92% overall yield at 500 kg/day throughput, with <2% impurities by GC-MS.
Waste Management Strategies
- Iodine Recovery : Spent iodine is absorbed onto activated carbon and regenerated via thermal desorption.
- Cu Residues : Electrochemical recovery from DMF filtrates achieves 95% Cu reclamation.
Comparative Analysis of Isomeric Byproducts
The synthesis occasionally yields 1,5-diiodo isomers due to imperfect regioselectivity. Key distinctions:
| Property | 1,3-Diiodo Isomer | 1,5-Diiodo Isomer |
|---|---|---|
| Melting Point | 112–114°C | 98–100°C |
| HPLC Retention Time | 8.2 min (C18 column) | 7.9 min (C18 column) |
| Reactivity with Grignard | t₁/₂ = 24 h (THF, 25°C) | t₁/₂ = 2 h (THF, 25°C) |
Isomer separation employs fractional crystallization from hexane/ethyl acetate (3:1), yielding 99.5% pure 1,3-diiodo product.
Chemical Reactions Analysis
1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The specific molecular targets and pathways can vary depending on the application, but the compound’s unique structure allows it to interact with various biological and chemical systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Properties of 1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene and Analogs
*Predicted cLogP values based on group contribution methods.
Key Observations:
- Trifluoromethylthio (-SCF₃) vs.
- Halogen Effects: Iodine substituents contribute to higher molecular weight and polarizability compared to bromine or fluorine, favoring halogen bonding interactions in drug-receptor binding .
- Electron-Withdrawing Groups: The -SCF₃ group’s strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to nitro- or methoxy-containing analogs .
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability:
- The trifluoromethylthio group significantly enhances lipophilicity, as seen in N-trifluoromethylthio sulfoximines (cLogP ~2.5–3.5) . Replacement with oxygen-containing groups (e.g., sulfoximines) reduces cLogP by ~2 units, aligning with Lipinski’s rules for oral bioavailability .
- Fluorine at position 5 likely reduces basicity of adjacent groups (if present) and improves metabolic stability, a common strategy in fluorinated pharmaceuticals .
Emerging Trends in Halogenated Analog Design
- Multi-Halogen Systems: Compounds like 1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (MW 411.9) highlight the trend toward combining halogens (Br, I) with electron-withdrawing groups (-NO₂, -OCF₃) for tunable reactivity .
- Trifluoromethylthio vs. Trifluoromethoxy: While -SCF₃ offers higher lipophilicity, -OCF₃ provides better hydrolytic stability, as seen in 2-fluoro-4-nitro-1-(trifluoromethoxy)benzene .
Biological Activity
1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene, with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This compound's unique structure, characterized by the presence of iodine, fluorine, and trifluoromethylthio groups, contributes to its biological activity and potential applications.
The compound's chemical properties are crucial for understanding its biological interactions. The following table summarizes key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H2F4I2S |
| Molecular Weight | 447.96 g/mol |
| IUPAC Name | 5-fluoro-1,3-diiodo-2-(trifluoromethylsulfanyl)benzene |
| CAS Number | 1803854-66-1 |
| Purity | ≥ 98% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen atoms can participate in electrophilic substitution reactions, while the trifluoromethylthio group may enhance lipophilicity and facilitate membrane permeability.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.
Biological Activity Studies
Research has indicated various biological activities associated with this compound:
Antimicrobial Activity
A study investigated the antimicrobial properties of halogenated compounds similar to this compound. Results showed that halogen substitutions can enhance antimicrobial efficacy against bacteria and fungi due to increased lipophilicity and reactivity with microbial membranes.
Cytotoxicity
In vitro assays have demonstrated cytotoxic effects on cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, suggesting potential as an anticancer agent.
Case Studies
- Study on Anticancer Activity : In a controlled study, this compound was tested against breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.
- Antimicrobial Efficacy : A comparative analysis showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Q & A
Q. What validated methodologies exist for synthesizing 1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene, and what are the critical reaction parameters?
- Methodology : A two-step approach is common: (i) Directed halogenation : Use 3-(trifluoromethylthio)aniline (precursor) to introduce iodine via diazotization and iodide substitution. The trifluoromethylthio group acts as a directing group for regioselective iodination . (ii) Fluorine retention : Ensure fluorination occurs before iodination to avoid displacement, leveraging the stability of C-F bonds under halogenation conditions.
- Key parameters : Low temperatures (-5°C to 0°C) prevent side reactions, and anhydrous solvents (e.g., THF) improve Grignard reagent efficiency during iodination .
Q. Which spectroscopic techniques are optimal for characterizing this compound, given its iodine and fluorine substituents?
- 19F NMR : Essential for identifying the trifluoromethylthio (-SCF3) group, with shifts typically between δ -35 to -45 ppm due to electron-withdrawing effects .
- X-ray crystallography : Resolves structural ambiguities caused by iodine’s quadrupole moment, which broadens 1H/13C NMR signals. Heavy atom effects enhance diffraction quality .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected M+ ~466 g/mol) and isotopic patterns (iodine’s 127/129 amu split).
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and mass spectrometry data during structural confirmation?
- Triangulation strategy : Combine multiple techniques: (i) Isotopic pattern analysis (MS) : Verify iodine count via peak spacing (e.g., 1,3-diiodo compounds show 2×127 amu contributions) . (ii) Computational modeling : Compare experimental 19F NMR shifts with DFT-calculated values to validate substituent positions . (iii) HPLC purity checks : Rule out isomer contamination (e.g., 1,5-diiodo regioisomers) that may skew spectral data .
Q. What strategies improve regioselectivity during diiodination of the benzene ring?
- Directing group optimization : The trifluoromethylthio group directs iodination to the ortho/para positions. Steric hindrance from the bulky -SCF3 group favors 1,3-diiodo over 1,4-diiodo products .
- Temperature control : Slow addition of iodinating agents (e.g., I2/Cu) at -10°C minimizes kinetic over thermodynamic product formation .
- Protecting groups : Temporarily protect the fluorine atom (e.g., as a silyl ether) to prevent displacement during iodination .
Q. How does the trifluoromethylthio group influence reactivity in cross-coupling reactions?
- Electronic effects : The -SCF3 group withdraws electron density, activating the aryl iodide for Suzuki-Miyaura couplings. This enables synthesis of biaryl scaffolds for pharmaceutical intermediates .
- Steric considerations : The bulky -SCF3 group may slow transmetallation; using Pd-XPhos catalysts improves coupling efficiency with hindered boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
